molecular formula C7H7N3S B3056189 4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine CAS No. 6958-73-2

4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine

Cat. No. B3056189
CAS RN: 6958-73-2
M. Wt: 165.22 g/mol
InChI Key: IZKSNNFHBNOJFL-UHFFFAOYSA-N
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Description

“4-Methyl-2-(methylthio)pyrimidine” is used as a reagent to prepare pyrazolopyrimidines and pyrazolotriazines, both of which display potent activity against herpes viruses . It is also used as a starting material to synthesize 4-substituted-2-aminopyrimidines .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .


Molecular Structure Analysis

A comparative analysis was performed for 13C NMR chemical shifts of C-4 and C-4a (or C-5) atoms in previously synthesized pyrido[2,3-d]-pyrimidin-5-ones, pyrido[2,3-d]pyrimidin-7-ones, pyrimido[4,5-d]pyrimidines, and 5-acetylpyrimidines containing methylsulfanyl, methylsulfonyl, butoxy, and amino groups at position 4 .


Chemical Reactions Analysis

The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2. It was demonstrated that prior oxidation of SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .


Physical And Chemical Properties Analysis

The compound forms pale-yellow crystals, with a melting point of 114–115°C . The 1H NMR spectrum, δ, ppm (J, Hz): 2.79 (3H, s, SCH3); 2.88 (3H, s, CH3CO); 7.41 (1H, d, J = 7.7, HAr); 7.48–7.56 (4H, m, HPh, HAr); 7.71 (1H, d, J = 8.0, HAr); 8.42 (1H, s, HAr); 8.46 (2H, d, J = 7.5, HPh); 11.65 (1H, s, NH) .

Scientific Research Applications

Synthesis of Tricyclic Purine Analogues

4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine is a key compound in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives. These derivatives are potential precursors for tricyclic purine analogues with degenerate hydrogen-bonding potential. A synthesis pathway involves the Vilsmeier reagent and base-catalysed hydroxymethylation, leading to several potential precursors of tricyclic structures (Williams & Brown, 1995).

C–H Borylation and Cross-Coupling Transformations

The compound plays a role in the development of 4-substituted 6-arylpyrrolo[2,3-d]pyrimidine derivatives via iridium-catalyzed C–H borylations followed by Suzuki cross-coupling reactions. This method is instrumental in synthesizing biologically relevant pyrrolo[2,3-d]pyrimidin-4-amines and pyrrolo[2,3-d]pyrimidin-4-ones (Klečka, Slavětínská, & Hocek, 2015).

Synthesis of Hydrogen-Bond-Degenerate Tricyclic Pyrrolopyrimidine Nucleoside

In the synthesis of 7-(2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine derivatives, 4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine is used as a starting point. This synthesis is a step towards creating a tricyclic 2-(2-deoxyribosyl)-4-methylsulfonyl-7-oxa-2,3,5,6-tetraazabenz[cd]azulene, a compound with potential applications in DNA polymerase substrates (Williams, Loakes, & Brown, 1998).

Cytostatic and Antiviral Profiling

The compound is a precursor in synthesizing thieno-fused 7-deazapurine ribonucleosides, which have demonstrated low micromolar or submicromolar in vitro cytostatic activities against cancer and leukemia cell lines, along with some antiviral activity against HCV (Tichy et al., 2017).

Mechanism of Action

The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies . Derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .

Safety and Hazards

The compound causes skin irritation, serious eye damage, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed .

Future Directions

The pyridopyrimidine moiety has shown a therapeutic interest and has been approved for use as therapeutics . The synthetic protocols to prepare these pyridopyrimidine derivatives have been considered for all structures composed of a pyridopyrimidine moiety .

properties

IUPAC Name

4-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-11-7-5-2-3-8-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKSNNFHBNOJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989659
Record name 4-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine

CAS RN

6958-73-2
Record name MLS002693488
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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